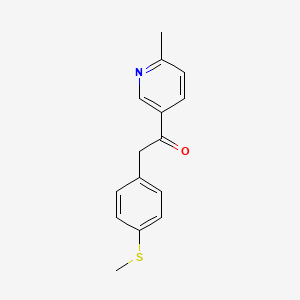

1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

描述

Structural and Functional Overview of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

This compound represents a structurally complex organic compound characterized by its distinctive bicyclic architecture. The molecule possesses a molecular formula of C₁₅H₁₅NOS and a molecular weight of 257.35 grams per mole, with Chemical Abstracts Service registration number 221615-72-1. The compound features a central ethanone bridge connecting two aromatic systems: a 6-methylpyridin-3-yl moiety and a 4-(methylthio)phenyl group, creating a molecular framework that exhibits both electron-rich and electron-deficient regions.

The structural configuration of this compound demonstrates significant functional versatility through its multiple reactive sites. The pyridine nitrogen atom provides a basic center capable of hydrogen bonding and metal coordination, while the ketone carbonyl group serves as both an electrophilic center and a potential hydrogen bond acceptor. The methylthio substituent on the phenyl ring introduces additional electronic effects and steric considerations that influence the compound's overall reactivity profile and synthetic utility.

Physicochemical characterization studies have revealed that this compound exhibits a melting point range of 111-113°C and a predicted boiling point of 426.7±40.0°C. The compound demonstrates a predicted density of 1.17±0.1 grams per cubic centimeter and shows solubility characteristics that make it suitable for various synthetic transformations. These properties collectively contribute to its effectiveness as a pharmaceutical intermediate and its compatibility with standard synthetic methodologies.

The functional significance of this compound extends beyond its structural characteristics to encompass its role as a key intermediate in the synthesis of selective cyclooxygenase-2 inhibitors. Research demonstrates that the compound serves as a crucial precursor in the production of anti-inflammatory pharmaceuticals, specifically those targeting cyclooxygenase-2 enzymes. The molecular architecture of this compound provides the necessary structural elements for subsequent chemical transformations that lead to the formation of therapeutically active compounds.

Historical Context and Research Significance

The development of this compound emerged from the broader historical context of cyclooxygenase-2 inhibitor research, which gained significant momentum following the discovery of the cyclooxygenase-2 enzyme in 1991. The identification of this enzyme isoform by Dr. Dan Simmons at Brigham Young University provided the theoretical foundation for developing selective inhibitors that could potentially reduce gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs.

The compound's significance became apparent as pharmaceutical companies recognized the need for efficient synthetic intermediates to produce selective cyclooxygenase-2 inhibitors. Historical patent literature indicates that various synthetic approaches to this compound were developed throughout the early 2000s, with particular emphasis on optimizing reaction conditions and improving overall synthetic efficiency. The development of palladium-catalyzed coupling reactions for synthesizing this intermediate represented a significant advancement in synthetic methodology, offering improved yields and reduced environmental impact compared to earlier approaches.

Research conducted by Lonza and Merck & Company established important precedents for the industrial-scale synthesis of this compound, demonstrating the compound's commercial viability and strategic importance in pharmaceutical manufacturing. These early investigations laid the groundwork for subsequent optimization efforts that focused on developing more efficient and environmentally sustainable synthetic routes.

The compound's research significance extends to its role in facilitating the rapid development of cyclooxygenase-2 inhibitors, which achieved remarkable speed from discovery to market launch. Historical analysis reveals that the first cyclooxygenase-2 inhibitors reached the market within eight years of the enzyme's discovery, a timeframe that was significantly facilitated by the availability of well-characterized intermediates such as this compound.

Contemporary research continues to build upon these historical foundations, with ongoing investigations focusing on improving synthetic efficiency and developing alternative synthetic pathways. Recent patent applications describe novel synthetic approaches that eliminate multiple synthesis steps and reduce the use of hazardous reagents, demonstrating the continued evolution of this field. These developments reflect the compound's enduring importance in pharmaceutical research and its potential for further optimization.

Current State of Knowledge and Gaps in Literature

Current research on this compound encompasses multiple dimensions of investigation, including synthetic methodology optimization, mechanistic studies, and applications in pharmaceutical development. Recent literature demonstrates significant advances in palladium-catalyzed coupling reactions for synthesizing this compound, with yields reaching 91% under optimized conditions using palladium acetylacetonate and xantphos ligands. These methodological improvements represent substantial progress from earlier synthetic approaches and demonstrate the compound's continued relevance in contemporary organic synthesis.

Market analysis indicates that the intermediate market for compounds related to this chemical structure is experiencing significant growth, with projections suggesting expansion from 250 million United States dollars in 2024 to 400 million United States dollars by 2033. This growth reflects increasing demand for selective cyclooxygenase-2 inhibitors and underscores the commercial importance of efficient synthetic intermediates. The compound's market significance extends beyond immediate pharmaceutical applications to encompass broader considerations of supply chain security and global pharmaceutical manufacturing capacity.

Recent synthetic investigations have focused on developing one-pot reaction procedures that eliminate multiple synthetic steps and improve overall process efficiency. These approaches represent significant methodological advances that address both economic and environmental considerations in pharmaceutical manufacturing. Additionally, research has explored alternative oxidation strategies that avoid the use of potentially hazardous reagents such as hydrogen peroxide, contributing to safer and more sustainable manufacturing processes.

Despite these advances, several significant gaps remain in the current literature regarding this compound. Limited information exists regarding the compound's long-term stability under various storage conditions, particularly in the context of large-scale industrial storage and transportation. Additionally, comprehensive studies examining the compound's behavior under different reaction conditions and its compatibility with various catalytic systems remain incomplete.

The literature also reveals insufficient investigation into alternative synthetic approaches that might offer improved atom economy and reduced waste generation. While current palladium-catalyzed methods demonstrate high efficiency, exploration of other metal catalysts or entirely different synthetic strategies could potentially yield more sustainable manufacturing processes. Furthermore, detailed mechanistic studies of the key synthetic transformations remain limited, restricting opportunities for rational optimization of reaction conditions.

属性

IUPAC Name |

1-(6-methylpyridin-3-yl)-2-(4-methylsulfanylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS/c1-11-3-6-13(10-16-11)15(17)9-12-4-7-14(18-2)8-5-12/h3-8,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTITLPDUACHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201198767 | |

| Record name | 1-(6-Methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201198767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221615-72-1 | |

| Record name | 1-(6-Methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221615-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201198767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Key Notes on the Classic Route

- The chlorination step uses concentrated hydrochloric acid in a water-immiscible solvent like toluene to efficiently convert the benzyl alcohol to benzyl chloride.

- Cyanidation employs alkali metal cyanides with phase transfer catalysts to introduce the nitrile group.

- The condensation step is base-catalyzed, typically with sodium methoxide or potassium tert-butoxide, and carried out in alcoholic or aromatic solvents.

- Hydrolysis and decarboxylation are performed under acidic conditions, often with mixtures of acetic acid and strong mineral acids such as hydrochloric or sulfuric acid.

- The final oxidation step converts the methylthio group to the methylsulfonyl group, completing the synthesis of the target compound.

This route is well-established and provides good yields and purity but involves multiple steps and the use of potentially hazardous cyanide reagents and oxidants.

Alternative Modern Synthesis via Sulfone Intermediates

A more recent process (US20120232281A1) offers an alternative synthesis that avoids the use of hazardous oxidants and tungsten-based catalysts by employing sulfone intermediates directly.

| Step | Reaction | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| a) Preparation of 1-(6-methylpyridin-3-yl)ethanone | Hydration of 5-ethynyl-2-methylpyridine | Sulfuric acid/toluene mixture (2:1 to 4:1), 50–80°C, 2–16 h | 1-(6-methylpyridin-3-yl)ethanone |

| b) Reaction with 4-bromophenylmethylsulfone | 1-(6-methylpyridin-3-yl)ethanone + 4-bromophenylmethylsulfone → target ketone | Piperidine catalyst, 40°C, 16 h | 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone |

Highlights of the Modern Route

- The key intermediate 1-(6-methylpyridin-3-yl)ethanone is prepared by hydration of 5-ethynyl-2-methylpyridine in acidic aqueous-organic media.

- The coupling with 4-bromophenylmethylsulfone proceeds smoothly in the presence of piperidine, which enhances yield.

- This method avoids the final oxidation step by using sulfone intermediates already in the desired oxidation state.

- The process is safer and more environmentally friendly, eliminating the need for hydrogen peroxide or organic peroxides.

- The overall yield of the hydration step exceeds 90%, and the reaction conditions are mild and scalable.

- The process can be conducted in a one-pot manner without isolating intermediates, improving efficiency.

Comparative Summary of Preparation Methods

| Feature | Classic Five-Step Route | Modern Sulfone Route |

|---|---|---|

| Starting materials | 4-(methylthio)benzyl alcohol, 6-methylnicotinic ester | 5-ethynyl-2-methylpyridine, 4-bromophenylmethylsulfone |

| Number of steps | 5 | 2 (hydration + coupling) |

| Use of hazardous reagents | Alkali metal cyanide, oxidants (H2O2) | Avoids cyanide and oxidants |

| Reaction conditions | Acidic chlorination, base-catalyzed condensation, acidic hydrolysis, oxidation | Acidic hydration, piperidine-catalyzed coupling |

| Yield | Good, but multi-step | High yield in key steps (>90%) |

| Environmental/safety profile | Moderate to low due to cyanide and oxidants | Improved, safer reagents and fewer steps |

| Scalability | Established, but complex | Potentially more scalable and cost-effective |

Detailed Research Findings and Notes

The chlorination of 4-(methylthio)benzyl alcohol to benzyl chloride is optimally performed at 10–40°C using concentrated hydrochloric acid in toluene, with reaction times of 1–4 hours. The product can be purified by neutralization and distillation.

Cyanidation requires phase transfer catalysts to facilitate nucleophilic substitution of benzyl chloride by cyanide ions, yielding 4-(methylthio)phenylacetonitrile efficiently.

The condensation with 6-methylnicotinic ester is base-catalyzed, with sodium methoxide or potassium tert-butoxide preferred. The reaction temperature range is 60–110°C, and solvents include lower alcohols or aromatic hydrocarbons. The product precipitates upon acidification of the aqueous phase.

Hydrolysis and decarboxylation under acidic conditions use mixtures of acetic acid with mineral acids (HCl or H2SO4), at 50–115°C for 1–20 hours. Neutralization with aqueous ammonia precipitates the intermediate ketone.

The final oxidation step converts the methylthio group to methylsulfonyl, typically using hydrogen peroxide or organic peroxides, which are potentially explosive and require careful handling.

The modern process avoids the oxidation step by starting from 4-bromophenylmethylsulfone, which already contains sulfur in the sulfone oxidation state. The coupling with 1-(6-methylpyridin-3-yl)ethanone is catalyzed by piperidine at 40°C for 16 hours, yielding the target compound directly.

The hydration of 5-ethynyl-2-methylpyridine to 1-(6-methylpyridin-3-yl)ethanone is conducted in sulfuric acid/toluene mixtures at 50–80°C, with yields exceeding 90%. This step can be integrated into a one-pot process with the coupling reaction.

化学反应分析

Coupling Reactions

-

Cross-Coupling : The pyridine and phenyl rings are coupled using palladium-catalyzed reactions. For example, 4-bromophenylmethylsulfone reacts with 1-(6-methylpyridin-3-yl)ethanone in the presence of piperidine at 40°C for 16 hours, yielding the target compound with 83.2% purity .

-

Friedel-Crafts Acylation : The ethanone moiety is introduced via acylation, typically under acidic conditions with acetyl chloride .

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Cross-Coupling | 4-bromo-phenylmethylsulfone, Pd catalyst, Piperidine | 40°C, 16 hours | 83.2% |

| Friedel-Crafts | Acetyl chloride, AlCl₃ | 85°C, 20 hours | N/A |

Oxidation Steps

The methylthio group (-SCH₃) is oxidized to methylsulfonyl (-SO₂CH₃) using sodium tungstate and hydrogen peroxide under acidic conditions (pH 4.5) .

| Oxidation Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Tungstate Catalysis | Na₂WO₄, H₂O₂ | 55°C, 1 hour | 75% |

| Pre-Oxidized Intermediate | Sulfonate intermediates (e.g., mesylate) | Ambient | Avoids oxidation step |

Oxidation

The methylthio group undergoes oxidation to sulfonyl via:

-

Tungstate Catalysis : Sodium tungstate (Na₂WO₄) and hydrogen peroxide oxidize -SCH₃ to -SO₂CH₃ under mildly acidic conditions .

-

Pre-Oxidized Intermediates : Using sulfonate intermediates (e.g., mesylates) eliminates the need for final oxidation, reducing reliance on hazardous peroxides .

Reduction

The carbonyl group (C=O) can be reduced to an alcohol (-CH₂OH) using:

-

Sodium borohydride (NaBH₄) in methanol.

Substitution

The methylsulfonyl group (-SO₂CH₃) undergoes nucleophilic substitution with amines or hydroxide ions, forming derivatives .

科学研究应用

Medicinal Chemistry Applications

1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone is primarily recognized as an intermediate in the synthesis of Etoricoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used for treating pain and inflammation. The structural modification of this compound allows for the development of novel anti-inflammatory agents with improved efficacy and reduced side effects.

Table 1: Comparison of COX Inhibitors

| Compound Name | COX Selectivity | Therapeutic Use | Reference |

|---|---|---|---|

| Etoricoxib | High | Pain and inflammation | |

| Celecoxib | Moderate | Arthritis | |

| Rofecoxib | High | Pain relief |

Research indicates that this compound exhibits significant biological activities beyond its role as a synthetic intermediate. Studies have suggested potential antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Case Study: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the methylthio group could enhance antimicrobial potency, paving the way for new therapeutic agents targeting resistant bacterial infections.

Synthesis and Derivatives

The synthesis of this compound is typically achieved through multi-step reactions involving pyridine derivatives and thiophenol compounds. The ability to modify this compound by altering substituents on the aromatic rings allows researchers to explore a variety of derivatives with potentially enhanced pharmacological profiles.

作用机制

The mechanism of action of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

相似化合物的比较

The structural and functional attributes of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone are compared below with analogous compounds, focusing on substituents, core scaffolds, and biological activities.

Structural and Functional Analogues

Table 1: Key Comparison of Structurally Related Compounds

Key Comparison Points

Substituent Effects

- Methylthio (SCH₃) vs. Methylsulfonyl (SO₂CH₃): The methylthio group in 221615-72-1 is a soft nucleophile that can be oxidized to the electron-withdrawing methylsulfonyl group (as in 221615-75-4).

Pyridine vs. Imidazopyridine Cores: The pyridine core in the target compound offers planar geometry for π-π stacking in enzyme interactions, while imidazopyridine derivatives (e.g., 478042-05-6) introduce additional nitrogen atoms, altering electronic properties and binding modes .

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted pyridine and arylthio precursors. For example, Friedel-Crafts acylation (using AlCl₃ as a catalyst) can introduce the ethanone group to the aromatic system, followed by thioether formation via nucleophilic substitution (e.g., using methylthiol derivatives) . Alternative routes may involve Suzuki-Miyaura cross-coupling for pyridine-aryl linkages. Solvents like toluene, DCM, or DMF are often selected based on reaction compatibility .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1675 cm⁻¹, S–C vibrations at ~600–700 cm⁻¹) .

- LC-MS/ESI : Confirms molecular weight (e.g., [M-H]⁻ ion at m/z 298–318 range) and purity .

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., pyridinyl protons at δ 7.5–8.5 ppm, methylthio singlet at δ 2.5 ppm) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (reported irritancy in analogs) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (linked to respiratory toxicity in sulfonyl analogs) .

- Storage : Keep in sealed containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How does the methylthio group influence electronic properties compared to sulfonyl or methoxy analogs?

- Methodological Answer : The methylthio (–SMe) group is electron-donating via σ-induction, increasing electron density on the aryl ring. This contrasts with sulfonyl (–SO₂Me, electron-withdrawing) and methoxy (–OMe, resonance-donating) groups. Computational studies (e.g., DFT) and Hammett substituent constants (σₚ values: –SMe ≈ –0.05, –SO₂Me ≈ +0.72) predict reactivity differences in electrophilic substitution or redox behavior . Experimental validation via cyclic voltammetry or UV-Vis spectroscopy can quantify these effects .

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

- Methodological Answer :

- Step 1 : Validate computational parameters (e.g., solvent effects, basis sets) using benchmarked methods (e.g., B3LYP/6-311+G(d,p) for NMR prediction) .

- Step 2 : Cross-check with hybrid techniques (e.g., 2D NMR or X-ray crystallography for structural confirmation, as in ).

- Step 3 : Adjust synthetic conditions (e.g., purity, solvent polarity) to minimize experimental artifacts .

Q. What strategies stabilize the compound under reactive experimental conditions (e.g., high temperature or acidic media)?

- Methodological Answer :

- Thermal Stability : Use inert atmospheres (N₂/Ar) and non-polar solvents (toluene) to prevent oxidation of the methylthio group to sulfoxide/sulfone .

- Acidic Conditions : Add scavengers (e.g., 2,6-lutidine) to neutralize protons that may protonate the pyridine nitrogen, reducing decomposition .

- Monitoring : Employ real-time HPLC or in situ IR to detect degradation products .

Key Challenges & Recommendations

- Functional Group Reactivity : The methylthio group’s susceptibility to oxidation necessitates strict control of reaction atmospheres and oxidizing agents .

- Data Reproducibility : Variations in solvent grades (e.g., anhydrous DMF vs. technical grade) can alter reaction kinetics; standardize suppliers (e.g., S.D. Fine Chemicals Ltd. as in ).

- Safety Protocols : Follow GHS hazard codes (e.g., H315, H319 for skin/eye irritation) and include emergency response plans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。